(S)-(4-Methoxyphenyl)hydroxyacetonitrile
Description
(S)-(4-Methoxyphenyl)hydroxyacetonitrile is a chiral nitrile derivative featuring a hydroxyl group and a 4-methoxyphenyl substituent on the same carbon atom. For example, hydroxy-substituted acetonitriles are widely used as intermediates in synthesizing heterocycles (e.g., benzothiazepines, oxazoles) and active pharmaceutical ingredients (APIs) .
Properties
CAS No. |
139406-83-0 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1 |
InChI Key |
WLDAAMXETLHTER-SECBINFHSA-N |
SMILES |
COC1=CC=C(C=C1)C(C#N)O |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C#N)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)O |
Synonyms |
(S)-(+)-4-METHOXY-MANDELONITRILE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (S)-(4-Methoxyphenyl)hydroxyacetonitrile with structurally analogous nitriles, focusing on substituent effects, synthesis routes, and biological/physical properties.
Structural and Functional Analogues
Spectral and Physicochemical Properties
- UV-Vis Absorption: Chromophores with 4-methoxyphenyl groups (e.g., compound A in ) exhibit λₘₐₓ ~745 nm, slightly blue-shifted compared to dialkylamino analogues (753 nm) due to reduced electron-donating strength .
- Thermal Stability : Methoxy-substituted acetonitriles (e.g., CAS 104-47-2) have melting points near 8°C and densities of 1.08 g/cm³, whereas hydroxylated variants (e.g., CAS 4468-59-1) are solids at room temperature .
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